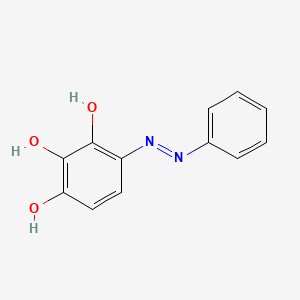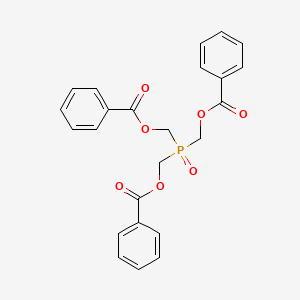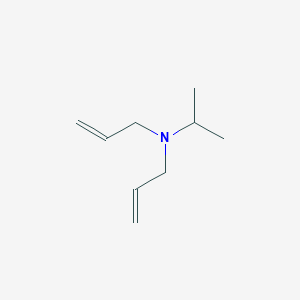
2-Propen-1-amine, N-(1-methylethyl)-N-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-amine, N-(1-methylethyl)-N-2-propenyl- is an organic compound with the molecular formula C6H11N. It is a type of amine, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is also known by other names such as isopropylpropargylamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, N-(1-methylethyl)-N-2-propenyl- typically involves the reaction of isopropylamine with propargyl bromide. The reaction is carried out under basic conditions, often using a solvent like ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the amine group of isopropylamine attacks the carbon atom bonded to the bromine in propargyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-amine, N-(1-methylethyl)-N-2-propenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form saturated amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
2-Propen-1-amine, N-(1-methylethyl)-N-2-propenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Propen-1-amine, N-(1-methylethyl)-N-2-propenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-amine: A simpler amine with similar reactivity but lacking the isopropyl group.
N,N-Dimethyl-2-propen-1-amine: A tertiary amine with two methyl groups attached to the nitrogen atom.
N-Isopropyl-2-propen-1-amine: Similar structure but with different substituents on the nitrogen atom.
Uniqueness
2-Propen-1-amine, N-(1-methylethyl)-N-2-propenyl- is unique due to the presence of both isopropyl and propenyl groups attached to the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
10542-47-9 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N,N-bis(prop-2-enyl)propan-2-amine |
InChI |
InChI=1S/C9H17N/c1-5-7-10(8-6-2)9(3)4/h5-6,9H,1-2,7-8H2,3-4H3 |
InChI Key |
DFSQFCRJLMWKBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


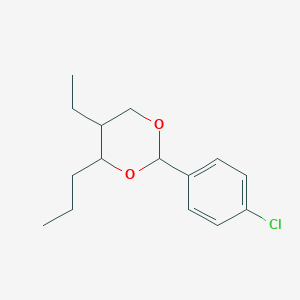
![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)
![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)
![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)
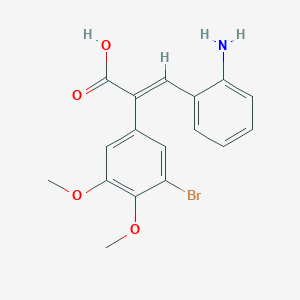
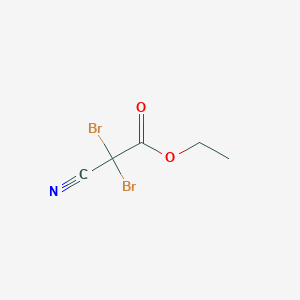
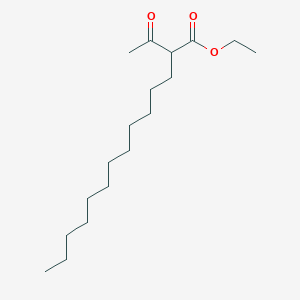

![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)
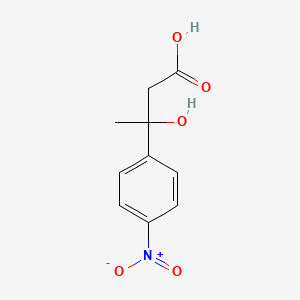
![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)
